molecular formula C20H20ClN5O4 B2859967 Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate CAS No. 887459-57-6

Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate

Cat. No. B2859967
CAS RN: 887459-57-6
M. Wt: 429.86
InChI Key: IOPYHSVHOMGZBG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a purine ring. These types of structures are often found in biological molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a purine ring (a type of heterocyclic aromatic ring that is a core component of many biological molecules), an imidazole ring (another type of heterocycle often found in biological molecules), and various substituents including a chlorophenyl group and an ethyl acetate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthetic Methodologies

Research has focused on developing efficient synthesis methods for imidazolino purines and related compounds. For instance, the use of ionic liquids under ultrasonic irradiation has been highlighted as a mild and effective catalyst for synthesizing imidazoles, demonstrating the feasibility of room-temperature reactions, avoiding harmful catalysts, and achieving high yields (Zang et al., 2010).

Biological Activities

Studies on similar compounds have revealed significant biological activities, such as the structure-activity relationships of 2-phenylimidazo purin-5-ones as ligands for human adenosine receptors, indicating potential for developing selective antagonists (Ozola et al., 2003). Additionally, antioxidant properties have been a focus, with research on the antioxidant activities of phenolic compounds from natural sources suggesting potential health benefits (Zhang et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or biological target. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

ethyl 2-[6-(3-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-5-30-15(27)10-24-18(28)16-17(23(4)20(24)29)22-19-25(11(2)12(3)26(16)19)14-8-6-7-13(21)9-14/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPYHSVHOMGZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC=C4)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate

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